molecular formula C12H14O6 B11743709 1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate CAS No. 848498-23-7

1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate

Cat. No.: B11743709
CAS No.: 848498-23-7
M. Wt: 254.24 g/mol
InChI Key: KQLSKGMVKBSKQI-UHFFFAOYSA-N
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Description

1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate is an organic compound with a complex structure It is a derivative of benzene, featuring two methyl groups and a methoxymethoxy group attached to the benzene ring, along with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate typically involves multiple steps. One common method is the esterification of 1,3-dimethyl-5-hydroxybenzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst. The methoxymethoxy group can be introduced through a subsequent reaction with methoxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxymethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 1,3-Dimethyl-5-carboxybenzene-1,3-dicarboxylate.

    Reduction: 1,3-Dimethyl-5-(methoxymethoxy)benzene-1,3-dimethanol.

    Substitution: 1,3-Dimethyl-5-(substituted methoxy)benzene-1,3-dicarboxylate.

Scientific Research Applications

1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which can then interact with enzymes or receptors. The methoxymethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzene (m-Xylene): A simpler aromatic compound with two methyl groups.

    1,3-Dimethyl-5-isopropylbenzene: Similar structure but with an isopropyl group instead of the methoxymethoxy group.

    Dimethyl 5-bromomethylbenzene-1,3-dicarboxylate: Contains a bromomethyl group instead of the methoxymethoxy group.

Uniqueness

1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds and makes it a valuable subject of study in various scientific fields.

Biological Activity

1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and antiproliferative effects, as well as its chemical characteristics and synthesis.

  • Molecular Formula: C12_{12}H14_{14}O5_{5}
  • Molecular Weight: 226.24 g/mol
  • IUPAC Name: this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of dimethyl benzene dicarboxylates. For instance, compounds similar to this compound have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylateE. coliTBD
Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylateS. aureusTBD

Antiproliferative Effects

In vitro studies have also investigated the antiproliferative effects of this compound on various cancer cell lines. Preliminary results indicate that it may inhibit the proliferation of human cancer cells, although specific IC50_{50} values are yet to be established.

Table 2: Antiproliferative Activity on Cancer Cell Lines

Cell LineIC50_{50} (µg/mL)Reference
HeLa (Cervical cancer)TBD
A549 (Lung cancer)TBD

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve the disruption of microbial cell membranes and interference with cellular metabolic pathways in cancer cells.

Case Studies

A notable case study involved the synthesis and biological evaluation of related compounds derived from benzene dicarboxylates. The study found that derivatives with methoxy groups exhibited enhanced antimicrobial activity compared to their non-methoxylated counterparts. This suggests that the methoxy groups play a crucial role in enhancing the biological activity of these compounds.

Case Study Summary:

  • Objective: Evaluate the antimicrobial and antiproliferative activities of methoxylated benzene dicarboxylates.
  • Findings: Enhanced activity against S. aureus and significant inhibition of HeLa cell proliferation.

Properties

CAS No.

848498-23-7

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate

InChI

InChI=1S/C12H14O6/c1-15-7-18-10-5-8(11(13)16-2)4-9(6-10)12(14)17-3/h4-6H,7H2,1-3H3

InChI Key

KQLSKGMVKBSKQI-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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